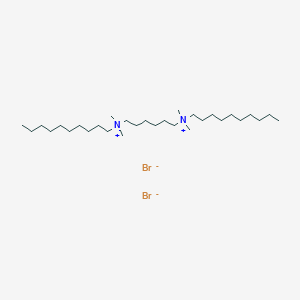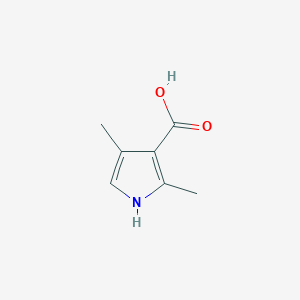
(3-Glycidoxypropyl)pentamethyldisiloxan
Übersicht
Beschreibung
(3-Glycidoxypropyl)pentamethyldisiloxane is an organosilicon compound with the molecular formula C₁₁H₂₆O₃Si₂. It is characterized by the presence of a glycidoxypropyl group attached to a pentamethyldisiloxane backbone. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
(3-Glycidoxypropyl)pentamethyldisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Wirkmechanismus
Target of Action
The primary target of (3-Glycidoxypropyl)pentamethyldisiloxane (GPTMS) is the development of wearable sensors . It is used as an organofunctional trialkoxysilane precursor in the sol-gel method to develop the sensing component of a wearable sensor . The compound’s unique chemical structure allows it to exhibit exceptional reactivity and compatibility with different materials .
Mode of Action
GPTMS combines the cross-linker properties of both organic molecule binders (through the reactive epoxy functionality) and textile coatings (through the methoxy groups) . The methoxy groups bind well with glass substrates, creating a 3D matrix . The epoxy group is reactive with amides, alcohols, thiols, and acids . The epoxy ring-opening mechanism is catalyzed by titanium (IV) chloride .
Biochemical Pathways
The primary biochemical pathway involved in the action of GPTMS is the sol-gel process . This process involves the transition of a system from a liquid “sol” into a solid “gel” phase. The halochromic dyestuffs are completely entrapped in the sol-gel coatings, both through chemical and physical interactions with the textile fabric .
Result of Action
The result of GPTMS action is the development of functional textile coatings containing embedded dyestuff . These sensor films show excellent reproducibility, reversibility, and short response times, with dynamic ranges from pH 4.4–6.0 (Methyl Red), pH 6.0–7.0 (Nitrazine Yellow), and pH 4.5–8.3 (Litmus), respectively .
Action Environment
The action of GPTMS is influenced by environmental factors. For instance, the sol-gel process is sensitive to temperature and pH . Moreover, the compound’s reactivity suggests that it may interact significantly with its environment . Therefore, the action, efficacy, and stability of GPTMS can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Glycidoxypropyl)pentamethyldisiloxane typically involves the reaction of glycidol with pentamethyldisiloxane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Glycidol+Pentamethyldisiloxane→(3-Glycidoxypropyl)pentamethyldisiloxane
The reaction is usually conducted at room temperature with a catalyst such as a Lewis acid or a base to facilitate the reaction. The product is then purified through distillation or chromatography to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of (3-Glycidoxypropyl)pentamethyldisiloxane is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher production rates. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Glycidoxypropyl)pentamethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The glycidoxy group can be oxidized to form corresponding diols or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The glycidoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Diols, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amines, thiols, ethers
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Glycidoxypropyl)trimethoxysilane
- (3-Glycidoxypropyl)methyldiethoxysilane
- (3-Glycidoxypropyl)triethoxysilane
Uniqueness
Compared to similar compounds, (3-Glycidoxypropyl)pentamethyldisiloxane offers enhanced hydrophobicity and flexibility due to the presence of the pentamethyldisiloxane backbone. This makes it particularly useful in applications where these properties are desired, such as in coatings and adhesives.
Eigenschaften
IUPAC Name |
dimethyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O3Si2/c1-15(2,3)14-16(4,5)8-6-7-12-9-11-10-13-11/h11H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWALDPIZVWXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)CCCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434997 | |
| Record name | AGN-PC-0MY3L7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18044-44-5 | |
| Record name | AGN-PC-0MY3L7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction pathway of (3-Glycidoxypropyl)pentamethyldisiloxane with amines described in the research?
A1: The research article investigates the synthesis of oligomeric organosilicon aminoalcohols. The researchers achieved this by reacting either (3-Glycidoxypropyl)pentamethyldisiloxane or 1,3-bis(glycidoxypropyl)tetramethyldisiloxane with various amines. The reaction was carried out in ethanol, and the yields ranged from 91% to 98%. [] The study also explored the kinetics of this reaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one](/img/structure/B95279.png)
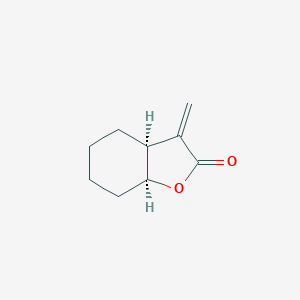
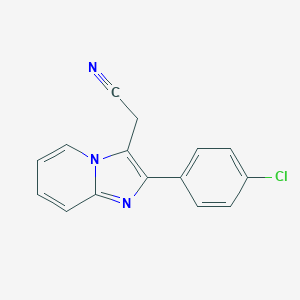
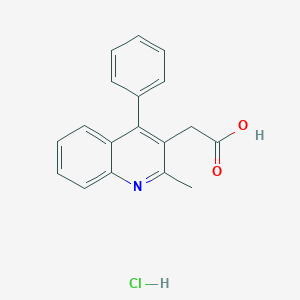
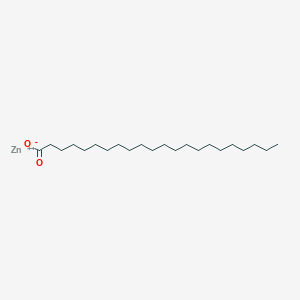
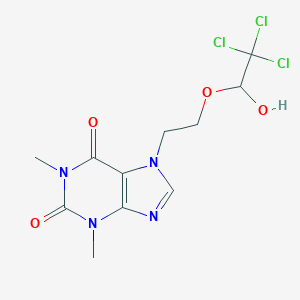
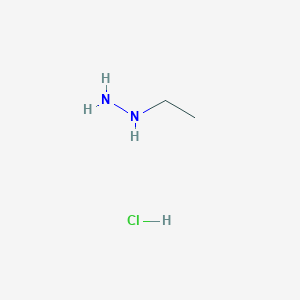
![Calcium bis[(2-hydroxyphenoxy)methanesulfonate]](/img/structure/B95294.png)
![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)
